The isoxazole ring is a common pharmacophore (a structural feature necessary for a drug's activity) found in many bioactive molecules []. The aldehyde group (CHO) can also be a target for further functionalization to enhance potential biological activity []. 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde could serve as a starting material for the synthesis of novel drug candidates.
Heterocyclic compounds, like isoxazoles, can have interesting properties for applications in material science []. The presence of the fluorine atom and the extended aromatic system in 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde could influence its electronic properties, making it a potential candidate for investigation in areas like organic electronics or optoelectronics.
5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde is a chemical compound with the molecular formula and a molecular weight of 191.16 g/mol. It is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. The compound features a fluorophenyl group at the 5-position of the isoxazole ring and an aldehyde functional group at the 3-position, making it a valuable intermediate in organic synthesis and medicinal chemistry .
These reactions make it a versatile building block for synthesizing more complex organic compounds .
While specific biological activities of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde are not extensively documented, its structural features suggest potential pharmacological properties. Compounds containing isoxazole rings have been studied for their anti-inflammatory, antimicrobial, and anticancer activities. The fluorine atom may enhance lipophilicity and biological activity, making this compound a candidate for further biological evaluation .
Several methods exist for synthesizing 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde:
These methods highlight its synthetic accessibility, making it suitable for laboratory research and applications .
5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde has several applications:
Several compounds share structural similarities with 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-(Phenyl)isoxazole-3-carboxaldehyde | Lacks fluorine substitution | |
3-(4-Fluorophenyl)isoxazole-5-carboxaldehyde | Different position of carboxaldehyde group | |
5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde | Chlorine instead of fluorine |
The uniqueness of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde lies in its specific combination of a fluorinated phenyl group and an aldehyde functional group on the isoxazole ring, which may confer distinct chemical reactivity and biological properties compared to its analogs .
Irritant